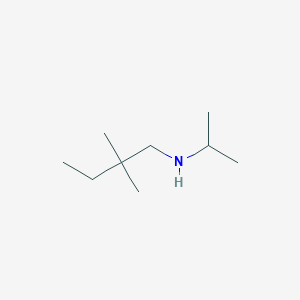

(2,2-Dimethylbutyl)(propan-2-yl)amine

Description

It is a colorless liquid with a strong amine odor and is commonly used in various industrial and research applications.

Properties

IUPAC Name |

2,2-dimethyl-N-propan-2-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-6-9(4,5)7-10-8(2)3/h8,10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHOTGBIVSMASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylbutyl)(propan-2-yl)amine typically involves the reaction of 2,2-dimethylbutyl chloride with isopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylbutyl)(propan-2-yl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or primary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or primary amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Pharmaceutical Development

(2,2-Dimethylbutyl)(propan-2-yl)amine has been investigated as a potential prodrug for secondary amines. Prodrugs are designed to enhance the solubility and bioavailability of active pharmaceutical ingredients. Research indicates that derivatives of this compound can be formulated to provide sustained release and reduced side effects when administered to patients .

Case Study: Sustained Release Formulations

A study demonstrated that modifying secondary amine drugs with carbamate-linked prodrug moieties can significantly improve their pharmacokinetic profiles, allowing for controlled release and prolonged therapeutic effects .

Chemical Intermediates

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its branched structure enhances its reactivity in electrophilic aromatic substitution reactions, making it valuable in creating complex molecular architectures.

Data Table: Chemical Reactions Involving this compound

| Reaction Type | Example Reaction | Products Generated |

|---|---|---|

| Electrophilic Substitution | Reaction with bromine in the presence of AlCl3 | Halogenated derivatives |

| Oxidation | Using KMnO4 | Quinones or nitroso derivatives |

| Reduction | Catalytic hydrogenation | Corresponding amines |

Biological Research

In biological studies, this compound is used to evaluate the effects of branched alkyl groups on the activity of various biological molecules. Its influence on enzyme activity and cell signaling pathways has been documented, particularly in studies focusing on oxidative stress responses .

Case Study: Enzyme Interaction

Research has shown that compounds with similar structures can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential applications in drug design aimed at improving metabolic stability.

Industrial Applications

In the industrial sector, this compound is utilized in the formulation of specialty chemicals. Its properties make it suitable for use as a polymer additive and in the production of agrochemicals.

Mechanism of Action

The mechanism of action of (2,2-Dimethylbutyl)(propan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

- (2,2-Dimethylpropyl)(propan-2-yl)amine

- (2,2-Dimethylbutyl)(methyl)amine

- (2,2-Dimethylbutyl)(ethyl)amine

Uniqueness

(2,2-Dimethylbutyl)(propan-2-yl)amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its branched structure provides steric hindrance, affecting its reactivity and interaction with other molecules. This makes it a valuable compound in various applications where specific reactivity and stability are required.

Biological Activity

(2,2-Dimethylbutyl)(propan-2-yl)amine, a branched-chain amine compound, has garnered attention in various fields, particularly in biochemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by its branched structure which influences its interaction with biological systems. It can act as a ligand that binds to specific protein sites, altering their activity and modulating various biochemical pathways. This interaction is crucial for understanding its biological implications.

The biological activity of this compound primarily involves:

- Ligand Binding : The compound binds to enzymes and receptors, potentially affecting their function and the signaling pathways they regulate.

- Enzyme Modulation : It has been employed in studies related to enzyme mechanisms and as a substrate in biochemical assays.

- Pharmacological Potential : Investigations suggest its potential role in drug development due to its ability to influence cellular functions through receptor interactions.

Biological Activity Overview

Research indicates several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies have hinted at antimicrobial properties, although detailed investigations are needed to confirm efficacy and mechanisms.

- Cytotoxicity : Some studies have explored the cytotoxic effects of similar amine compounds on cancer cells, indicating that modifications in structure can lead to varying levels of cytotoxicity against different cancer types .

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders .

Data Table: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Potential activity against bacterial pathogens | |

| Cytotoxicity | Effects on cancer cell lines | |

| Enzyme Inhibition | Inhibitory effects on metabolic enzymes |

Case Studies and Research Findings

- Antimicrobial Studies : A study focusing on the antimicrobial properties of related amines found that modifications in the alkyl chain influenced the efficacy against Gram-negative bacteria. This suggests that this compound might exhibit similar properties depending on structural variations .

- Cytotoxicity Analysis : Research involving various amine derivatives indicated that certain structural features could enhance cytotoxic effects against specific cancer cell lines. For instance, compounds with branched alkyl groups demonstrated significant inhibition of cell proliferation in lung cancer models .

- Enzyme Interaction Studies : Investigations into the interaction of this compound with cytochrome P450 enzymes revealed that it could undergo N-dealkylation, which may affect its metabolic stability and safety profile in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.